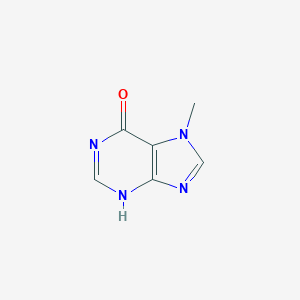
7-甲基次黄嘌呤
描述
7-Methylhypoxanthine (7-MX) is a caffeine metabolite that has been studied for its potential in preventing myopia and eye elongation in animals and humans. It is known to work by blocking adenosine receptors in the posterior part of the eye and increasing the concentration of scleral collagen, which may counteract the myopia-enhancing effects of low ambient lighting . 7-MX is also a key intermediate in the biosynthesis of caffeine in plants, particularly in tea leaves, where it is methylated to form theobromine and subsequently caffeine .
Synthesis Analysis
The biosynthesis of 7-MX in tea plants involves methyltransferase activities that transfer methyl groups from S-adenosylmethionine to 7-MX to produce theobromine, which is then further methylated to form caffeine . In the laboratory, selective N-7 alkylation of 3-methylhypoxanthine has been used to synthesize various derivatives, including the marine natural product malonganenone J .
Molecular Structure Analysis
7-MX is a methylxanthine, a group of compounds derived from the purine base xanthine. The molecular structure of 7-MX is characterized by a methyl group at the 7th position of the xanthine molecule. The structure of methylxanthines is crucial for their bioactivity, and slight modifications can lead to significant changes in their pharmacological properties .
Chemical Reactions Analysis
7-MX can undergo various chemical reactions, including alkylation, which has been used to synthesize different derivatives. For instance, 7-MX can be alkylated at the N-7 position to produce dialkylated purines . The reactivity of 7-MX towards different reagents and its role as a substrate or inhibitor for enzymes like xanthine oxidase has also been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-MX have been studied in the context of its solubility, reactivity, and interaction with other molecules. For example, the solubility of 7-MX derivatives in organic solvents has been improved by synthesizing 8-alkyl derivatives, which retain the electronic and tautomeric properties of the unsubstituted compounds . The identification of 7-MX in cacao products was achieved using high-performance liquid chromatography, demonstrating its presence in common dietary sources .
Safety and Toxicity Analysis
The safety and toxicity of 7-MX have been evaluated in sub-chronic and chronic toxicity studies. It was found to be safe with no mortality or signs of toxicity at various doses, in contrast to other methylxanthines like caffeine and theobromine . Additionally, genotoxic and mutagenic potential studies have shown that 7-MX does not cause significant DNA damage or mutations, indicating its non-genotoxic and non-mutagenic nature .
科学研究应用
3-甲基次黄嘌呤的选择性N-7烷基化:本研究展示了3-甲基次黄嘌呤与各种卤代烷在碱性条件下的反应,通过对3-甲基次黄嘌呤的选择性N-7烷基化合成了马隆甲酮J,一种海洋天然产物 (Jafari Chamgordani, Paulsen, & Gundersen, 2016)。
甲基化7-去氮次黄嘌呤作为黄嘌呤氧化酶的区域化学探针:这项研究探讨了7-去氮次黄嘌呤被牛奶黄嘌呤氧化酶氧化,并确定了其对酶反应的抑制作用,突显了其在探究配体结合的结构要求方面的潜力 (Rosemeyer & Seela, 1983)。
通过电喷雾离子化质谱检测9-甲基次黄嘌呤四聚体:该研究重点研究了9-甲基次黄嘌呤形成稳定团簇离子四聚体的过程,这与次黄嘌呤形成的情况形成对比,通过电喷雾离子化质谱检测到了这种情况 (Frańska & Łabędzka, 2012)。
嘌呤衍生物的合成:1967年的研究表明,对2-氯-7-甲基次黄嘌呤的甲基化导致了2-氯-3,7-二甲基次黄嘌呤等异构体的发现,有助于理解嘌呤化学 (Ovcharova & Golovchinskaya, 1967)。
大鼠携带Yoshida肿瘤的尿液中7-甲基鸟嘌呤和1-甲基次黄嘌呤浓度增加:这项研究指出,携带Yoshida肿瘤的大鼠尿液中甲基化嘌呤的排泄增加,表明它们作为非特异性癌症标记物的作用 (Hanski & Stehlik, 1980)。
7-甲基茶碱对鸡的视网膜多巴胺释放和缺乏近视的影响:研究了7-甲基茶碱对近视的影响,发现它不会抑制鸡的缺乏近视,并且对脉络膜厚度和视网膜多巴胺只有轻微影响 (Liu, Schaeffel, Trier, & Feldkaemper, 2019)。
腺苷受体拮抗剂7-甲基茶碱改变婴儿猕猴的调节反应:这项研究表明,7-甲基茶碱可以减少由远视偏离产生的轴性近视,并在对照眼中诱导远视,暗示其在减缓近视进展方面的治疗潜力 (Hung et al., 2018)。
安全和危害
未来方向
属性
IUPAC Name |
7-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMKYHLDADRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143419 | |
| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Methylhypoxanthine | |
CAS RN |
1006-08-2 | |
| Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylhypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



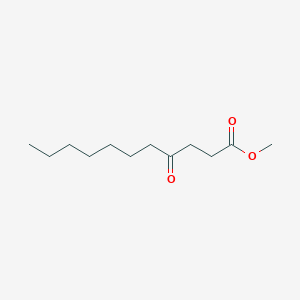
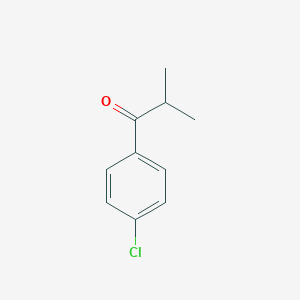
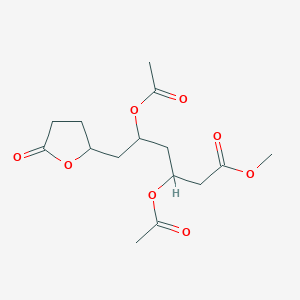
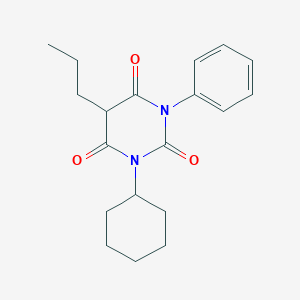
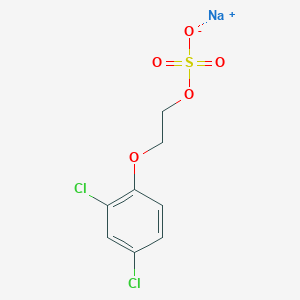
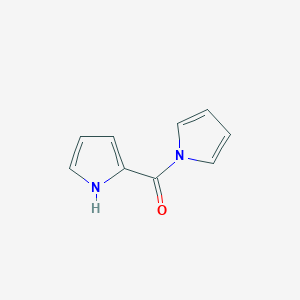
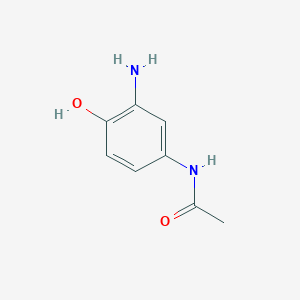
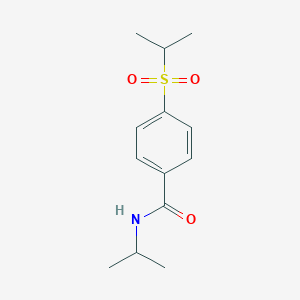
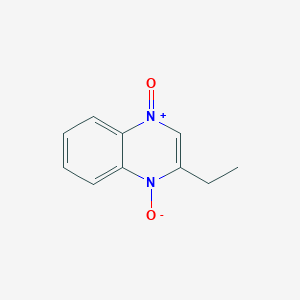
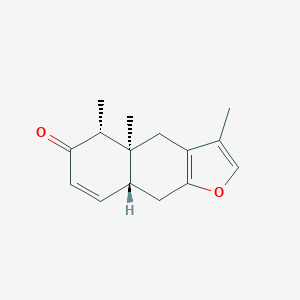
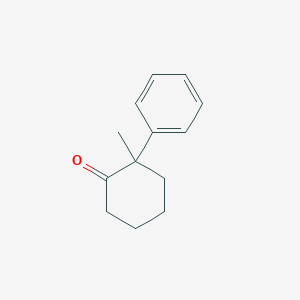
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)

